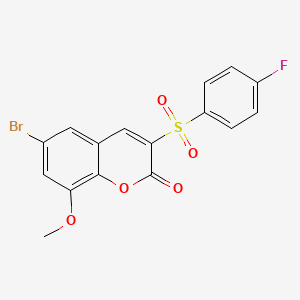

6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one (molecular formula: C₁₆H₁₀BrFO₅S; molecular weight: 413.22) is a synthetic chromen-2-one derivative featuring a bromine atom at position 6, a methoxy group at position 8, and a 4-fluorobenzenesulfonyl moiety at position 3 .

Properties

IUPAC Name |

6-bromo-3-(4-fluorophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO5S/c1-22-13-8-10(17)6-9-7-14(16(19)23-15(9)13)24(20,21)12-4-2-11(18)3-5-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFOSTCLKDIBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: Introduction of a bromine atom at the 6th position of the chromen-2-one scaffold.

Sulfonylation: Attachment of the 4-fluorobenzenesulfonyl group at the 3rd position.

Methoxylation: Introduction of a methoxy group at the 8th position.

Each of these steps requires specific reagents and conditions to ensure the desired substitution and functionalization of the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles or electrophiles depending on the nature of the substitution.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromen-2-One Scaffold

6-Bromo-8-Methoxy-3-(Phenylsulfonyl)-2H-Chromen-2-One

- Structure : Differs by replacing the 4-fluorobenzenesulfonyl group with a phenylsulfonyl moiety.

- Activity : Sulfonyl groups generally enhance binding to hydrophobic pockets in enzymes, but fluorination may improve target selectivity due to electronic effects .

8-Bromo-6-Chloro-3-(4-Hydroxyphenyl)-4-Methyl-2H-Chromen-2-One

- Structure : Substitutes the sulfonyl group with a 4-hydroxyphenyl ring and introduces a chlorine atom at position 4.

- Properties : The hydroxyl group increases polarity (logP likely lower than 3.7) and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability .

- Activity : Hydroxyphenyl moieties are associated with antioxidant and estrogen receptor modulation, diverging from the sulfonyl-based mechanisms of the target compound .

6-Allyl-3-(2-Bromoacetyl)-8-Methoxy-2H-Chromen-2-One

- Structure : Replaces the sulfonyl group with a bromoacetyl chain and adds an allyl group at position 5.

- Properties: Bromoacetyl introduces electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in biological targets. This contrasts with the non-covalent interactions mediated by sulfonyl groups .

Functional Group Impact on Physicochemical Properties

- Sulfonyl vs. Carboxamide : Sulfonyl groups contribute to higher logP values and hydrophobic interactions, while carboxamides (e.g., 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide) improve solubility via hydrogen bonding .

Biological Activity

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. Its unique structure includes a bromine atom at the 6th position, a fluorobenzenesulfonyl group at the 3rd position, and a methoxy group at the 8th position, making it a compound of interest in various biological research applications. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Details |

|---|---|

| IUPAC Name | 6-bromo-3-(4-fluorophenyl)sulfonyl-8-methoxychromen-2-one |

| Molecular Formula | C16H14BrFNO5S |

| Molecular Weight | 433.25 g/mol |

| CAS Number | 902623-26-1 |

The biological activity of 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses.

- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds within the chromenone class exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one showed efficacy against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of chromenones have been widely studied. Specifically, 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various chromenone derivatives, including 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains, highlighting its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages. The findings revealed that treatment with 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one significantly decreased levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases .

Case Study 3: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound can induce apoptosis via mitochondrial pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cancer cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.